molecular formula C₁₆H₁₈D₃NO₁₀ B1152371 3-O-Methyl-L-DOPA-d3 4-Glucuronide

3-O-Methyl-L-DOPA-d3 4-Glucuronide

Cat. No.: B1152371
M. Wt: 390.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyl-L-DOPA-d3 4-Glucuronide is a deuterated, stable isotope-labelled analog of a key metabolite. It is specifically designed for use as an internal standard in quantitative bioanalytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary application is in pharmacological research for the precise and accurate measurement of metabolite concentrations in biological samples, which is crucial for understanding drug metabolism and pharmacokinetics . This compound is an isotope-labelled form of 3-O-Methyl-L-DOPA 4-Glucuronide, which is a metabolite of 3-O-Methyl-L-DOPA . 3-O-Methyl-L-DOPA itself is the major metabolite of L-DOPA (levodopa), a primary medication used in the treatment of Parkinson's disease . The formation of 3-O-Methyl-L-DOPA from L-DOPA is catalyzed by the enzyme catechol O-methyltransferase (COMT) . Further metabolism involves glucuronidation, a common biological process that increases the water-solubility of compounds for excretion . By using this deuterated internal standard, researchers can achieve high-quality data with reduced analytical variability, facilitating studies on L-DOPA metabolism, the role of COMT, and the development of new therapeutic agents. The molecular formula of the compound is C₁₆H₁₈D₃NO₁₀, with a molecular weight of 390.36 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆H₁₈D₃NO₁₀

Molecular Weight

390.36

Synonyms

(S)-4-(2-Amino-2-carboxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid-d3;  3-O-Methyldopa-d3 Glucuronide

Origin of Product

United States

Biosynthesis and Enzymatic Formation of 3 O Methyl L Dopa D3 4 Glucuronide

Biosynthesis and Enzymatic Formation of 3-O-Methyl-L-DOPA-d3

The formation of 3-O-Methyl-L-DOPA-d3 begins with the metabolic transformation of its non-deuterated precursor, L-DOPA. This process is a prime example of how the body utilizes specific enzymes to modify and ultimately eliminate compounds.

Catechol-O-Methyltransferase (COMT) Catalysis in O-Methylation of L-DOPA

The initial and critical step in the formation of 3-O-Methyldopa (3-OMD) from L-DOPA is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgnih.govnih.gov COMT is a key enzyme in the metabolic pathways of catecholamines, including dopamine (B1211576), and plays a significant role in their deactivation. nih.govnih.govbenthamscience.com The enzyme facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure of L-DOPA. wikipedia.orgresearchgate.net This O-methylation reaction results in the formation of 3-O-methyldopa. wikipedia.orgwikipedia.org

COMT exhibits a preference for methylating the hydroxyl group at the 3-position of the catechol ring, a phenomenon known as regioselectivity. nih.gov This preference is not for chemical specificity but rather to enhance the catalytic rate by minimizing the activation barrier for methylation. nih.gov The deprotonation of the 3'-hydroxyl group creates a more effective nucleophile, and COMT's active site is structured to preferentially dock ligands in the meta-conformation, further facilitating this reaction. nih.gov While methylation can also occur at the 4-position, the formation of the 3-O-methylated product is the predominant outcome. nih.gov

The activity of COMT is crucial in determining the bioavailability of L-DOPA. In peripheral tissues, COMT-mediated methylation converts L-DOPA to 3-OMD, which can then compete with L-DOPA for transport across the blood-brain barrier. nih.govnih.gov

Stable Isotope Labeling Strategy for 3-O-Methyl-L-DOPA-d3 Formation

The "d3" in 3-O-Methyl-L-DOPA-d3 signifies that the compound has been labeled with three deuterium (B1214612) atoms, a stable isotope of hydrogen. This labeling is a powerful tool in metabolic research, allowing scientists to trace the fate of the compound through various biochemical pathways without altering its fundamental chemical properties. nih.govresearchgate.netnih.gov The deuterated form, L-DOPA-d3, serves as the direct precursor for the synthesis of 3-O-Methyl-L-DOPA-d3. medchemexpress.commedchemexpress.comcaymanchem.com

The synthesis of 3-O-Methyl-L-DOPA-d3 involves the administration or introduction of L-DOPA-d3, which then undergoes the same enzymatic methylation by COMT as its non-deuterated counterpart. The deuterium atoms are strategically placed on the L-DOPA molecule, often on the phenyl ring, to create a distinct mass signature that can be detected by mass spectrometry. sigmaaldrich.com This allows for precise quantification and differentiation of the labeled compound and its metabolites from their naturally occurring, non-labeled forms. caymanchem.com Studies have shown that deuteration can sometimes influence the rate of metabolism, potentially leading to a longer half-life of the resulting deuterated dopamine. nih.govresearchgate.net

Glucuronidation Pathway of 3-O-Methyl-L-DOPA-d3 to 3-O-Methyl-L-DOPA-d3 4-Glucuronide

Following its formation, 3-O-Methyl-L-DOPA-d3 undergoes a phase II metabolic reaction known as glucuronidation. This process significantly increases the water solubility of the compound, facilitating its excretion from the body. jove.com

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Catecholamine and Metabolite Glucuronidation

The glucuronidation of 3-O-Methyl-L-DOPA-d3 is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). jove.comnih.gov These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site of activity. nih.govyoutube.com UGTs catalyze the transfer of glucuronic acid from the activated coenzyme, UDP-glucuronic acid (UDPGA), to a substrate. jove.comyoutube.com

Several UGT isoforms are involved in the glucuronidation of catecholamines and their metabolites. The human UGT superfamily is divided into families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism. nih.govresearchgate.netwikipedia.org Specifically, isoforms such as UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7 are known to play significant roles in the glucuronidation of various compounds, including catechol estrogens, which share structural similarities with L-DOPA metabolites. nih.govnih.gov While the specific UGT isoforms responsible for the glucuronidation of 3-O-Methyl-L-DOPA are not definitively established in all literature, the broad substrate specificity of enzymes like UGT1A9 and UGT1A10 suggests their potential involvement. youtube.comnih.gov UGT1A10, for instance, is found in the human intestine and has been shown to be active against various substrates. youtube.comnih.gov

Regioselectivity of Glucuronidation at the 4-Position

The glucuronidation of 3-O-Methyl-L-DOPA-d3 to form this compound demonstrates regioselectivity, meaning the glucuronic acid moiety is specifically attached to the hydroxyl group at the 4-position of the phenyl ring. This specificity is dictated by the active site of the particular UGT isoform catalyzing the reaction. The orientation of the substrate within the enzyme's active site determines which hydroxyl group is accessible for conjugation with UDPGA. While the precise mechanisms for this regioselectivity in the context of 3-O-Methyl-L-DOPA are a subject of ongoing research, studies on similar catechol structures provide insights. For example, in the case of catechol estrogens, different UGT isoforms exhibit distinct regioselectivities for the various hydroxyl groups. nih.gov

Cofactor Requirements for Glucuronidation

The enzymatic activity of UDP-glucuronosyltransferases is critically dependent on the presence of a specific cofactor: UDP-glucuronic acid (UDPGA). wikipedia.orgnih.gov UDPGA is an activated form of glucuronic acid, which is derived from glucose. jove.comwikipedia.org The synthesis of UDPGA itself is a multi-step process, starting from glucose-1-phosphate. youtube.com The availability of UDPGA can be a rate-limiting factor in the glucuronidation process. nih.gov The reaction catalyzed by UGTs involves the transfer of the glucuronyl group from UDPGA to the substrate, in this case, 3-O-Methyl-L-DOPA-d3, resulting in the formation of the glucuronide conjugate and UDP. xenotech.com

The process of glucuronidation is essential for the detoxification and elimination of a wide range of both endogenous and exogenous compounds. The enzymatic machinery involved, from the initial methylation by COMT to the final glucuronidation by UGTs, showcases the body's sophisticated and highly regulated system for managing foreign and metabolic substances.

Metabolic Switching and Enzyme Inhibition

In clinical and research settings, L-DOPA is often co-administered with a dopa-decarboxylase (DDC) inhibitor, such as carbidopa (B1219) or benserazide. nih.gov The primary goal of DDC inhibition is to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability to the brain. nih.gov However, this inhibition causes a significant "metabolic switch." By blocking the decarboxylation pathway, the metabolic load is shifted towards the alternative pathway catalyzed by COMT. wikipedia.orgresearchgate.net This results in a substantial increase in the plasma concentration of 3-O-Methyl-L-DOPA (3-OMD). researchgate.net

This elevated level of 3-OMD is not benign. Research in rat models has demonstrated that 3-OMD competes with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter system. nih.gov This competition can reduce the efficacy of L-DOPA therapy. nih.govnih.gov

To counteract this effect, a further therapeutic strategy involves the use of COMT inhibitors (e.g., opicapone, entacapone). nih.govresearchgate.net By inhibiting COMT, the formation of 3-OMD is reduced, which in turn increases the plasma half-life and bioavailability of L-DOPA, leading to more stable plasma concentrations and improved therapeutic response. researchgate.net

Research Findings in Animal Models:

Studies utilizing rat models have provided significant insights into the physiological effects of 3-OMD, the non-deuterated analogue of the precursor to the title compound.

Behavioral and Neurochemical Effects: Sub-chronic administration of 3-OMD in rats was found to decrease locomotor activity in a dose-dependent manner. While it did not significantly alter the levels of dopamine in the striatum, it markedly decreased the levels of dopamine metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA). nih.gov These effects were reversible after a washout period and could be counteracted by the administration of L-DOPA. nih.gov

Inhibition of L-DOPA Metabolism: Pre-treatment of rats with 3-OMD was shown to inhibit the uptake and subsequent metabolism of L-DOPA in the corpus striatum. nih.gov This resulted in lower accumulations of L-DOPA, dopamine, DOPAC, and HVA. nih.gov

Dopamine Efflux: In studies using rat striatal slices, the presence of 3-OMD reduced the L-DOPA-facilitated efflux of dopamine. nih.gov Interestingly, while efflux was reduced, the tissue concentration of dopamine was found to be higher, suggesting that 3-OMD may hinder the release of newly synthesized dopamine. nih.gov

Table of Research Findings on 3-OMD in Rat Models

Research ModelKey FindingMeasured ParametersImplicationReference
Rats (sub-chronic administration)Decreased locomotor activity.Locomotor activity, striatal levels of dopamine, DOPAC, 3-MT, HVA.3-OMD has direct physiological effects that may be disadvantageous in L-DOPA therapy. nih.gov
Rats (pre-treatment)Inhibited uptake and utilization of L-DOPA in the corpus striatum.Striatal levels of L-DOPA, dopamine, DOPAC, HVA.3-OMD competes with L-DOPA, potentially reducing its therapeutic effectiveness. nih.gov
Rat striatal slices (superfusion)Reduced L-DOPA-facilitated dopamine efflux but increased tissue dopamine concentration.Dopamine efflux, tissue content of L-DOPA and dopamine.3-OMD may interfere with the release of dopamine from neurons. nih.gov

The use of the deuterated compound, this compound, as an analytical standard in such research allows for precise quantification of these metabolic pathways without interference from endogenous levels of the non-deuterated compound.

Advanced Analytical Methodologies for 3 O Methyl L Dopa D3 4 Glucuronide Quantification

Principles and Applications of Stable Isotope-Labeled Internal Standards in Quantitative Metabolomics

In quantitative metabolomics, particularly when using mass spectrometry, stable isotope-labeled (SIL) compounds are the preferred internal standards (IS). crimsonpublishers.com The fundamental principle behind using a SIL IS, such as "3-O-Methyl-L-DOPA-d3 4-Glucuronide," is that it is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). crimsonpublishers.comwuxiapptec.com This near-identical chemical nature ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization. chromforum.org

The use of SIL internal standards is crucial for correcting variations that can occur during the analytical process, including:

Matrix Effects: Co-eluting substances from the biological matrix (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL IS is affected by the matrix in the same way as the non-labeled analyte, the ratio of their signals remains constant, allowing for accurate correction. thermofisher.comisolife.nl

Extraction and Sample Handling Variability: Losses can occur at various stages, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The SIL IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte, thereby normalizing the results. wuxiapptec.comisolife.nl

Instrumental Fluctuations: Variations in injection volume or mass spectrometer response are also compensated for by using the analyte-to-IS ratio for quantification. wuxiapptec.com

"this compound" serves as an ideal internal standard for quantifying its non-deuterated counterpart, 3-O-Methyl-L-DOPA 4-Glucuronide. The 'd3' designation indicates the presence of three deuterium atoms, providing a sufficient mass shift (typically a difference of 4-5 Da is recommended) to be clearly distinguished from the analyte in the mass spectrometer while minimizing chromatographic separation between the two compounds. wuxiapptec.com While deuterium labeling is common, sometimes a slight shift in retention time can occur compared to the non-labeled compound, which in rare cases can lead to differential matrix effects. chromforum.orgmyadlm.org For this reason, ¹³C-labeled standards are sometimes considered superior as they are less likely to exhibit this chromatographic shift. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying metabolites in complex mixtures. nih.gov It combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. chromatographyonline.com For a polar and complex molecule like "this compound," LC-MS is the method of choice.

The typical workflow involves introducing the sample into the LC system, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized, separated based on their mass-to-charge ratio (m/z), and detected. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of traditional High-Performance Liquid Chromatography (HPLC). UHPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for much higher resolution, greater sensitivity, and significantly faster analysis times compared to HPLC. researchgate.netresearchgate.net

For the analysis of "this compound" and its endogenous counterpart, UHPLC provides several advantages:

Improved Resolution: The high resolving power of UHPLC can separate the target analytes from other closely related metabolites and matrix components, reducing interference. researchgate.net

Increased Throughput: Shorter run times allow for the analysis of a larger number of samples in a given period, which is crucial for preclinical and clinical studies. nih.gov

Enhanced Sensitivity: The sharper and narrower peaks produced by UHPLC lead to a better signal-to-noise ratio, improving the limits of detection and quantification. youtube.com

Given the polar nature of glucuronide conjugates, a hydrophilic interaction liquid chromatography (HILIC) column might be employed in the UHPLC system. HILIC is well-suited for retaining and separating polar compounds that are not well-retained on traditional reversed-phase (e.g., C18) columns. thermofisher.comlabcompare.com

Tandem mass spectrometry, or MS/MS, is a technique that involves two stages of mass analysis to increase the selectivity and specificity of detection. youtube.com When coupled with LC, it is a powerful tool for quantifying low-level analytes in complex matrices. chromatographyonline.com The most common type of instrument used for quantitative MS/MS is the triple quadrupole (QqQ) mass spectrometer. thermofisher.com

The process for quantifying "this compound" using MS/MS would typically involve the following steps:

Precursor Ion Selection: In the first quadrupole (Q1), the protonated or deprotonated molecular ion (the precursor ion) of the analyte is selected.

Fragmentation: The selected precursor ion is then passed into the second quadrupole (Q2), which acts as a collision cell. Here, the ion is fragmented by colliding with an inert gas (e.g., argon or nitrogen). youtube.com

Product Ion Selection: In the third quadrupole (Q3), a specific fragment ion (the product ion) is selected and detected.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion for a particular compound. youtube.comnih.gov By setting up MRM transitions for both the analyte (3-O-Methyl-L-DOPA 4-Glucuronide) and its stable isotope-labeled internal standard ("this compound"), highly accurate and precise quantification can be achieved.

Table 1: Example MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
3-O-Methyl-L-DOPA 4-Glucuronide[M+H]⁺Specific FragmentAnalyte Quantifier
3-O-Methyl-L-DOPA 4-Glucuronide[M+H]⁺Different FragmentAnalyte Qualifier
This compound[M+3+H]⁺Specific FragmentInternal Standard

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy. thermofisher.com Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers can provide mass accuracy in the low parts-per-million (ppm) range. nih.govthermofisher.com This capability is extremely valuable in metabolomics for both identifying unknown compounds and for highly selective quantification.

In the context of "this compound," HRMS can be used for:

Metabolite Identification: HRMS allows for the determination of the elemental composition of an unknown metabolite from its accurate mass, which is a critical step in its structural elucidation. thermofisher.comacs.org

Untargeted and Targeted Analysis: HRMS instruments can be used for both untargeted metabolomics (profiling all detectable metabolites) and targeted quantification. nih.gov In a targeted approach, the high resolving power can distinguish the analyte from isobaric interferences (compounds with the same nominal mass but different elemental composition), leading to more accurate quantification. technologynetworks.com

Retrospective Data Analysis: HRMS data is collected in full-scan mode, meaning that data for all ions is acquired. This allows for retrospective analysis of the data to look for other metabolites without having to re-run the samples. technologynetworks.com

Sample Preparation Strategies for Complex Biological Matrices in Preclinical Research

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine, tissue homogenates), remove interfering substances like proteins and salts, and concentrate the sample to improve sensitivity. chromatographyonline.comnih.gov The choice of technique depends on the nature of the analyte, the matrix, and the analytical method.

Glucuronide conjugates, such as "this compound," are generally polar and water-soluble. scispace.com This influences the choice of extraction technique.

Commonly used extraction methods include:

Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to a plasma or serum sample to precipitate proteins. sci-hub.se After centrifugation, the supernatant containing the analyte can be directly injected or further processed. This is often used for its simplicity but may not provide the cleanest extracts.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). For polar glucuronides, adjusting the pH of the aqueous phase to suppress the ionization of the carboxylic acid group of the glucuronic acid moiety can facilitate its extraction into a more polar organic solvent. scispace.comoup.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and effective technique for sample cleanup and concentration. nih.gov It uses a solid sorbent material packed into a cartridge or well plate. For polar glucuronide conjugates, mixed-mode or polymeric sorbents are often used. The process involves loading the sample, washing away interferences, and then eluting the analyte with a suitable solvent. chromatographyonline.comnih.gov SPE can provide very clean extracts and high recovery rates. nih.gov

Table 2: Comparison of Extraction Techniques for Glucuronide Conjugates

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent or acid. sci-hub.seFast, simple, inexpensive.Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on solubility. nih.govGood for removing salts and phospholipids, can be selective.Can be labor-intensive, requires solvent evaporation and reconstitution.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and selective elution. nih.govHigh selectivity, clean extracts, high concentration factor, can be automated. chromatographyonline.comnih.govCan be more expensive and require method development.

Derivatization Methods to Enhance Analytical Sensitivity

While modern LC-MS/MS instruments can often measure glucuronide conjugates directly, derivatization remains a powerful strategy to enhance analytical sensitivity, improve chromatographic properties, or enable analysis by other techniques like gas chromatography (GC). scispace.com For catecholamines and their metabolites, which can be challenging to analyze, derivatization converts the polar analytes into less polar, more volatile derivatives suitable for GC-MS or into forms with enhanced ionization efficiency for LC-MS.

One established derivatization approach for L-DOPA and its 3-O-methyl metabolite (3-OMD) involves a two-step process:

N,O-Acetylation: This step targets the amino and hydroxyl groups. It can be performed in an aqueous medium.

Pentafluorobenzyl (PFB) Esterification: Following the initial acetylation, the carboxyl group is converted into a PFB ester under anhydrous conditions. nih.gov

This combined acetylation and esterification process yields N,O-acetyl, carboxy-PFB derivatives. These derivatives are highly advantageous for analysis by gas chromatography-electron capture negative ion mass spectrometry (GC-ECNI-MS). In this mode, the derivatives readily form abundant carboxylate anions, which are ideal for highly sensitive detection using selected ion monitoring (SIM). nih.gov This enhancement in sensitivity allows for the quantification of metabolites at very low concentrations, reaching sub-nmol/L levels in biological matrices like plasma and cerebrospinal fluid. nih.gov

Another process that enhances detection is acetylation, which is a Phase II detoxification pathway in the liver that helps clear substances like histamine (B1213489) and hormones. tiktok.com While primarily a metabolic process, understanding acetylation is relevant as analytical methods may need to account for or utilize this chemical modification. tiktok.com

Method Validation Parameters for Quantitative Metabolite Research

The validation of any quantitative analytical method is fundamental to ensure its reliability for research. For metabolites of L-DOPA, including its glucuronidated forms, methods are typically validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). dergipark.org.tr The core parameters assessed are specificity, sensitivity, accuracy, precision, and recovery.

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, other metabolites, or concomitant medications. In LC-MS/MS analysis, specificity is achieved by a combination of chromatographic retention time and the unique mass-to-charge (m/z) transitions monitored for the analyte and its internal standard in multiple reaction monitoring (MRM) mode. mdpi.com For example, validation studies show no significant interference from blank plasma or common excipients at the retention time of L-DOPA and its metabolites. dergipark.org.trnih.gov

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ).

LOD: The lowest concentration of the analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.

LLOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20%) and precision (coefficient of variation ≤20%). mdpi.com

The table below summarizes sensitivity findings from validated methods for L-DOPA.

ParameterValueMatrixMethodSource
LOD 1.70 µg/mLPlant MaterialHPLC-UV dergipark.org.trdergipark.org.tr
LLOQ 5.13 µg/mLPlant MaterialHPLC-UV dergipark.org.trdergipark.org.tr
LLOQ 15 µg/LHuman PlasmaLC-MS/MS mdpi.com
LLOQ 0.1 µg/mLHuman PlasmaHPLC-UV nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage of bias. Precision describes the closeness of repeated measurements to each other and is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Both are assessed at multiple concentration levels (LLOQ, low, medium, and high quality control samples) and on different days (intra-day and inter-day). mdpi.comresearchgate.net

The following table presents typical accuracy and precision data from a validated LC-MS/MS method for L-DOPA and its metabolites.

Quality Control (QC) LevelIntra-Day Precision (CV%)Inter-Day Precision (CV%)Intra-Day Accuracy (Bias %)Inter-Day Accuracy (Bias %)Source
LLOQ ≤ 8.5%≤ 6.7%85.7% – 103.3%Not Reported researchgate.net
Low (LQC) ≤ 8.5%≤ 6.7%96.5% – 105.1%Not Reported researchgate.net
Medium (MQC) ≤ 8.5%≤ 6.7%90.7% – 100.1%Not Reported researchgate.net
High (HQC) ≤ 8.5%≤ 6.7%94.2% – 101.3%Not Reported researchgate.net
All Levels < 15%< 15%Within ±15%Within ±15% nih.gov

Recovery: Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution at the same concentration. High and consistent recovery is crucial for ensuring the accuracy and reliability of the method.

AnalyteRecovery RangeMatrixMethodSource
L-DOPA 66.8% – 127.0%PlasmaLC-MS/MS researchgate.net
L-DOPA 93%SerumHPLC-UV researchgate.net
Glucuronides > 85%Bile and BloodLC-MS/MS nih.gov

Pharmacokinetic and Metabolic Research in Preclinical Models Involving 3 O Methyl L Dopa D3 4 Glucuronide

In Vitro Metabolic Investigations

In vitro systems, such as isolated enzymes and liver microsomes, are fundamental for characterizing the metabolic pathways of drug candidates and their metabolites. These systems allow for a detailed examination of specific enzymatic reactions, including glucuronidation, in a controlled environment.

Assessment of Glucuronidation Rates in Isolated Enzyme Systems (e.g., Microsomes)

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govdoi.org

In preclinical research, human liver microsomes (HLMs) are commonly used to assess the rate of glucuronidation. nih.govnih.gov For catechols and their methylated derivatives like 3-O-Methyl-L-DOPA, studies have shown that glucuronidation is an efficient process in hepatic, gastric, and intestinal microsomes. nih.gov Research on various small catechols demonstrated that glucuronidation activities in liver microsomes can range from 2.9 to 19 nmol/mg protein per minute. nih.govresearchgate.net To achieve maximal enzyme activity in vitro, the microsomal membrane is often disrupted using pore-forming agents like alamethicin, which can increase conjugation rates by 2 to 3 times. nih.govresearchgate.net

SystemSubstrate TypeTypical Glucuronidation RateNotes
Human Liver Microsomes Small Catechols2.9 - 19.0 nmol/mg protein/minRepresents a primary site of metabolism.
Human Gastric Microsomes Small Catechols0.8 - 10.2 nmol/mg protein/minIndicates significant extrahepatic metabolism.
Human Intestinal Microsomes Small Catechols0.9 - 7.7 nmol/mg protein/minContributes to first-pass metabolism.

Data derived from studies on various catechols, which serve as structural analogs for 3-O-Methyl-L-DOPA. nih.govresearchgate.net

Substrate Specificity and Enzyme Kinetics of UGTs with 3-O-Methyl-L-DOPA

The UGT enzyme family has several isoforms, each with distinct but often overlapping substrate specificities. researchgate.net Identifying which UGTs metabolize a specific compound is crucial for predicting potential drug-drug interactions. For catechol-containing structures, recombinant human UGT1A6, UGT1A9, and UGT2B7 have all been shown to effectively catalyze glucuronidation. nih.gov

Enzyme kinetic studies determine the affinity of the enzyme for the substrate (Km) and the maximum reaction rate (Vmax). For catechols, Km values determined with recombinant UGTs ranged from 0.09 to 13.6 mM, indicating relatively low affinity, while Vmax values ranged from 0.51 to 64.0 nmol/mg protein per minute. nih.govresearchgate.net The specific kinetics for 3-O-Methyl-L-DOPA would be influenced by its unique structure, but it is expected to be a substrate for the same UGT isoforms that metabolize other small catechols. The glucuronidation reaction is influenced by both steric and electronic factors; electron-withdrawing groups near the reaction site can reduce the rate of glucuronidation. rsc.org

UGT IsoformSubstrate ClassTypical Km (mM)Typical Vmax (nmol/mg protein/min)
UGT1A6 Catechols0.09 - 13.60.51 - 64.0
UGT1A9 Catechols0.09 - 13.60.51 - 64.0
UGT2B7 Catechols0.09 - 13.60.51 - 64.0

Kinetic parameters are based on studies with various catechol substrates using recombinant UGT isoforms. nih.govresearchgate.net

In Vivo Metabolic Fate in Non-Human Organisms

Animal models are indispensable for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism setting.

Distribution and Elimination Studies of Deuterated L-DOPA Metabolites in Animal Models

Following administration of L-DOPA, it is metabolized into several key compounds, with 3-O-methyldopa (3-OMD) being a major metabolite formed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov Preclinical studies in animal models, such as rats, are used to investigate the distribution and elimination of L-DOPA and its metabolites. nih.gov

When a radiolabeled analog, [18F]6-fluoro-L-DOPA, was administered to non-human primates, its methylated metabolite, [18F]6-fluoro-3-methyl-L-DOPA (3-OMFD), was found to be a primary metabolite in the striatum, constituting 29% of total radioactivity at 30 minutes and 39% at 90 minutes. imrpress.com In the cortex and cerebellum, 3-OMFD was the most abundant form, accounting for over 70% of the radioactivity. imrpress.com This indicates that 3-OMD, and by extension its deuterated form, readily distributes to the brain. The elimination of L-DOPA metabolites occurs mainly through urine. nih.gov

Role of 3-O-Methyl-L-DOPA-d3 4-Glucuronide in Tracer Studies within Research Systems

The use of deuterated compounds like 3-O-Methyl-L-DOPA-d3 is a key technique in pharmacokinetic research. Deuterium (B1214612) substitution creates a "heavy" version of the molecule that can be distinguished from its non-deuterated counterpart by mass spectrometry. This allows researchers to administer the deuterated compound and precisely track its metabolic fate without interference from endogenous levels of the same substance. mdpi.com

By following the appearance of 3-O-Methyl-L-DOPA-d3 and its subsequent metabolites, such as this compound, in plasma, tissues, and urine, a clear picture of metabolic pathways, rates of formation, and elimination routes can be constructed. This tracer approach is fundamental to defining the complete metabolic profile and pharmacokinetic parameters of L-DOPA and its derivatives in preclinical models.

Comparative Metabolism of Deuterated versus Non-Deuterated Analogs

Comparing the metabolism of deuterated L-DOPA (L-DOPA-d3) with standard L-DOPA reveals the impact of deuterium substitution, known as the kinetic isotope effect. While the metabolic pathways are generally the same, the rates can differ.

ParameterL-DOPA-d3 / L-DOPA Ratio (Geometric Mean)90% Confidence Intervalp-value
3-OMD Cmax 1.191.15 - 1.23< 0.0001
3-OMD AUC0–t 1.311.27 - 1.36< 0.0001

Data from a comparative pharmacokinetic study in healthy volunteers showing increased systemic exposure to 3-O-methyldopa (3-OMD) following administration of deuterated L-DOPA (SD-1077) versus standard L-DOPA. nih.gov

Research Applications and Theoretical Frameworks

Utilization of 3-O-Methyl-L-DOPA-d3 4-Glucuronide as a Reference Standard in Quantitative Research

In the realm of quantitative research, particularly in bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. mdpi.comnih.gov this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 3-O-Methyl-L-DOPA 4-Glucuronide, and other related metabolites in complex biological matrices like plasma and urine. nih.gov

The primary advantage of using a stable isotope-labeled standard, such as one containing deuterium (B1214612) (d3), lies in its ability to co-elute with the analyte of interest during chromatographic separation while being distinguishable by mass spectrometry. nih.govmdpi.com This co-elution ensures that any variations in sample preparation, injection volume, or instrument response affect both the analyte and the internal standard equally, thereby minimizing analytical error. mdpi.comnih.gov The known concentration of the spiked internal standard allows for accurate calculation of the endogenous analyte levels. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these applications, offering high selectivity and sensitivity for direct measurement of glucuronides without the need for enzymatic hydrolysis. researchgate.net This direct measurement provides more accurate and precise results compared to indirect methods. researchgate.net

Table 1: Applications of Stable Isotope-Labeled Standards in Quantitative Analysis

ApplicationDescriptionKey Advantages
Internal Standard in LC-MS/MS Used to accurately quantify the concentration of the non-labeled analyte in biological samples. nih.govnih.govCompensates for matrix effects, extraction variability, and instrument response fluctuations, leading to improved accuracy and precision. mdpi.comnih.gov
Metabolite Quantitation Enables the precise measurement of drug metabolites, which is crucial for understanding drug efficacy and toxicity. nih.govAllows for the characterization of the pharmacokinetic profiles of metabolites. nih.gov
Tracer in Metabolic Studies Used to trace the metabolic fate of a parent compound in vivo or in vitro. nih.govProvides insights into metabolic pathways and the rates of metabolite formation and elimination. nih.gov

Elucidation of L-DOPA and Catecholamine Metabolism Pathways

The study of L-DOPA and catecholamine metabolism is crucial for understanding neurological disorders like Parkinson's disease. mdpi.com L-DOPA is a precursor to the neurotransmitter dopamine (B1211576), and its metabolism is complex, involving multiple enzymatic pathways. wikipedia.org One of the major metabolites of L-DOPA is 3-O-methyldopa (3-OMD), formed through the action of catechol-O-methyltransferase (COMT). mdpi.comwikipedia.org 3-OMD is then further metabolized, including through glucuronidation.

The use of isotopically labeled compounds like this compound allows researchers to trace the metabolic fate of L-DOPA and its metabolites. By introducing this labeled compound into a biological system, scientists can follow its transformation and excretion, providing a clearer picture of the metabolic pathways involved. nih.govtandfonline.com This approach helps in identifying and quantifying various metabolites, understanding the flux through different metabolic routes, and assessing the impact of genetic variations or drug interventions on these pathways. nih.govtandfonline.com

For instance, studies have shown that 3-OMD can accumulate in patients undergoing long-term L-DOPA therapy and may be associated with adverse effects. nih.govresearchgate.net Research has indicated that 3-OMD can impair locomotor activity and decrease dopamine turnover in animal models. nih.govnih.gov Understanding the complete metabolic profile of L-DOPA, including the formation and clearance of glucuronidated metabolites, is therefore essential for optimizing treatment strategies.

Contributions to Understanding Drug Metabolism and Disposition (DMD) Principles in Research Contexts

The study of this compound contributes significantly to the broader understanding of Drug Metabolism and Disposition (DMD) principles. Glucuronidation is a major phase II metabolic reaction that facilitates the elimination of a wide variety of drugs and other foreign compounds (xenobiotics) from the body. nih.govnih.govwikipedia.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of substances, aiding their excretion. wikipedia.orgjove.com

By examining the formation and disposition of glucuronide conjugates like this compound, researchers can gain insights into:

The role of UGT enzymes: Investigating which specific UGT isoforms are responsible for the glucuronidation of 3-O-Methyl-L-DOPA can help predict potential drug-drug interactions and variability in drug response among individuals. nih.govepa.gov

Transporter-mediated disposition: Glucuronide metabolites are often actively transported out of cells and into bile or urine by efflux transporters. nih.gov Studying the transport of this compound can help elucidate the mechanisms governing the disposition of conjugated metabolites.

Metabolite-mediated effects: While glucuronidation is typically a detoxification pathway, some glucuronide metabolites can be biologically active or even reactive. researchgate.nethyphadiscovery.com Although the specific activity of 3-O-Methyl-L-DOPA 4-Glucuronide is not extensively characterized, the use of its deuterated analog can facilitate studies to assess its potential pharmacological or toxicological effects.

The use of stable isotope-labeled compounds is a powerful tool in DMPK (Drug Metabolism and Pharmacokinetics) studies to trace the fate of a drug and its metabolites. nih.govmedchemexpress.com

Investigation of Kinetic Isotope Effects on Metabolic Stability and Enzyme Activity

The introduction of deuterium into a molecule at a site of metabolic oxidation can lead to a phenomenon known as the kinetic isotope effect (KIE). reddit.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, its cleavage requires more energy. youtube.com This can result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. nih.govnih.gov

The d3-labeling in this compound, specifically on the methyl group, can be used to investigate the KIE on the enzymatic reactions involved in its further metabolism. If the cleavage of a C-H bond on the methyl group is a rate-limiting step in a particular metabolic pathway, the presence of deuterium at that position would slow down the reaction. nih.govnih.gov

This principle has significant implications in drug design and development. By strategically placing deuterium at metabolically vulnerable positions, it is possible to:

Increase metabolic stability: Slowing down the rate of metabolism can prolong the half-life of a drug, potentially leading to improved efficacy and less frequent dosing. nih.govjuniperpublishers.com

Alter metabolic pathways: If a drug is metabolized through multiple competing pathways, deuteration at one site can shift the metabolism towards other pathways. osti.govplos.org This "metabolic switching" can be beneficial if it leads to the formation of less toxic or more active metabolites. nih.govjuniperpublishers.com

Table 2: Impact of Deuterium Kinetic Isotope Effect

EffectDescriptionPotential Outcome in Drug Development
Slower Metabolic Rate The stronger C-D bond can decrease the rate of enzymatic cleavage compared to the C-H bond. nih.govnih.govIncreased drug half-life, improved oral bioavailability, and enhanced therapeutic potency. nih.govjuniperpublishers.com
Metabolic Switching Deuteration at one metabolic site can redirect metabolism to alternative pathways. osti.govplos.orgReduced formation of toxic metabolites or increased formation of active metabolites. nih.govjuniperpublishers.com
Probing Reaction Mechanisms The observation of a KIE provides evidence that C-H bond cleavage is a rate-limiting step in the reaction. nih.govnih.govDeeper understanding of enzyme mechanisms and substrate interactions.

Future Research Directions in Conjugated Metabolite and Stable Isotope Research

The study of conjugated metabolites and the application of stable isotopes are continually evolving fields. Future research involving compounds like this compound is likely to focus on several key areas:

Quantitative Metabolomics: The integration of stable isotope labeling with advanced analytical platforms like high-resolution mass spectrometry will enable more comprehensive and quantitative analysis of the metabolome. nih.govtandfonline.com This will allow for a more detailed understanding of the dynamic changes in metabolic networks in response to various stimuli.

Improved Characterization of "Minor" Metabolites: While major metabolic pathways are often well-characterized, the roles of less abundant or "minor" metabolites are frequently overlooked. Stable isotope tracers can help in the detection and quantification of these metabolites, potentially revealing new biological activities or toxicities. tandfonline.com

Personalized Medicine: Understanding inter-individual variability in drug metabolism is a cornerstone of personalized medicine. Stable isotope-labeled compounds can be used in microdosing studies to probe the metabolic capacity of individuals, helping to predict drug response and optimize dosing regimens.

Advanced Bioanalytical Techniques: The development of more sensitive and robust analytical methods for the direct quantification of conjugated metabolites remains an important goal. nih.govnih.gov This includes overcoming challenges such as the potential instability of certain glucuronides and in-source fragmentation during mass spectrometric analysis. nih.gov

Synthesis of Complex Labeled Compounds: The ability to synthesize a wider range of stable isotope-labeled metabolites, including those of phase II conjugation, will be crucial for advancing research in this area. hyphadiscovery.comelsevierpure.com

Q & A

Basic Research Question: What validated bioanalytical methods are recommended for quantifying 3-O-Methyl-L-DOPA-d3 4-Glucuronide in biological matrices?

Answer:
The quantification of glucuronidated metabolites like this compound requires LC-MS/MS with rigorous validation. A validated method for structurally similar glucuronides (e.g., resveratrol 4-glucuronide) involves:

  • Protein precipitation extraction to isolate analytes from plasma/urine.
  • Tandem mass spectrometry in positive ion mode (e.g., MDS Sciex API 6500+ with Turbo Ionspray®).
  • Validation parameters :
    • Linear range: 2.00–2000 ng/mL for glucuronides .
    • Precision (CV ≤15%) and accuracy (85–115%) per FDA 2018 guidelines.
    • Stability assessments under freeze-thaw and storage conditions (-80°C for urine aliquots) .
      This method ensures reproducibility and compliance with regulatory standards for pharmacokinetic studies.

Advanced Research Question: How do species-specific differences in UDP-glucuronosyltransferase (UGT) activity affect the formation of this compound?

Answer:
Species-specific glucuronidation is critical for translating preclinical data to humans. Studies on T-2 toxin metabolites (e.g., HT-2 toxin 4-glucuronide) reveal:

  • In vitro microsomal assays : Human liver microsomes show distinct glucuronidation rates compared to rodents, pigs, or mice .
  • Enzymatic synthesis : Human UGT isoforms (e.g., UGT1A1, UGT2B7) may preferentially catalyze 4-glucuronidation over other positions .
  • Implications : Cross-species metabolic discrepancies necessitate human-derived microsomal models or transgenic cell lines to predict in vivo glucuronidation pathways accurately .

Advanced Research Question: What methodological strategies resolve contradictions in reported glucuronide metabolite ratios across experimental models?

Answer:
Discrepancies in metabolite ratios (e.g., 4-glucuronide vs. 3-glucuronide) arise from:

  • Model limitations : Caco-2 cells underestimate UGT activity compared to human primary enterocytes (hPECs). hiPSC-SIECs better replicate intestinal glucuronidation but require isoform-specific validation (e.g., UGT1A8/1A10) .
  • Analytical sensitivity : Co-elution of isomers in LC-MS/MS can skew ratios. Use chiral derivatization (e.g., with 2-ferrocenylethylamine) to separate stereoisomers .
  • Normalization : Correlate metabolite ratios with UGT mRNA expression levels to identify isoform-specific contributions .

Basic Research Question: How should researchers design in vivo studies to assess the metabolic stability of this compound?

Answer:

  • Dosing formulations : Use PEG400 or DMSO-based solutions for solubility, ensuring stability via pH adjustment (≤50°C heating if precipitates form) .
  • Sample collection : Freeze urine/plasma immediately (-80°C) to prevent enzymatic degradation. Validate storage stability over 72 hours with dry ice during transport .
  • Pharmacokinetic endpoints : Measure parent compound and glucuronide simultaneously using stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Question: How does stereoselective metabolism impact the pharmacokinetics of this compound?

Answer:
Stereoselectivity in glucuronidation alters clearance rates:

  • Chiral resolution : Derivatize analytes with chiral reagents (e.g., (R)-(−)-4-nitrophenylglycyl chloride) before LC-MS/MS to distinguish enantiomers .
  • Metabolic profiling : Monitor enantiomer-specific elimination (e.g., S-enantiomers of MDMA metabolites are cleared faster than R-forms) and correlate with UGT isoform activity .
  • Clinical relevance : Stereoselective assays are critical for dose optimization in neurological studies, as enantiomers may differ in blood-brain barrier penetration .

Advanced Research Question: What are the limitations of current in vitro models for predicting this compound interactions with efflux transporters?

Answer:

  • Transporter overlap : UGT-mediated glucuronidation and efflux (e.g., MRP2/ABCC2) are co-localized in enterocytes, complicating in vitro-in vivo extrapolation.
  • Model fidelity : hiPSC-SIECs show closer efflux activity to hPECs than Caco-2 cells but require co-culture with hepatocytes to mimic first-pass metabolism .
  • Inhibitor studies : Use MK-571 (MRP2 inhibitor) or Ko143 (BCRP inhibitor) to dissect transporter contributions to glucuronide excretion .

Basic Research Question: How can researchers ensure reproducibility in synthesizing this compound for reference standards?

Answer:

  • Enzymatic synthesis : Use human liver microsomes or recombinant UGT isoforms (e.g., UGT1A9) with UDPGA cofactor, optimizing pH (7.4) and incubation time (2–4 hrs) .
  • Purification : Apply Amberlite XAD-2 resin and Sep-Pak C18 columns for glucuronide isolation, followed by HPLC with reversed-phase columns (e.g., C18, 5 µm) .
  • Isotopic labeling : Confirm deuterium incorporation (>98% purity) via high-resolution MS and NMR .

Advanced Research Question: How do modified mycotoxins inform risk assessment frameworks for deuterated glucuronides like this compound?

Answer:

  • Relative potency factors (RPFs) : Assign toxicity weights based on structural analogs (e.g., HT-2 toxin 4-glucuronide’s immunotoxicity) .
  • Biomarker validation : Use human urine exposure data to establish dose-response relationships, prioritizing free vs. conjugated forms as biomarkers .
  • Hazard integration : Combine glucuronide-specific RPFs with parent compound toxicity in cumulative risk models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.